molecular formula C19H17F3N4 B2943578 2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2344685-59-0

2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline

Cat. No. B2943578
CAS RN: 2344685-59-0
M. Wt: 358.368
InChI Key: GCOJJOFTWFYYBT-UHFFFAOYSA-N
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Description

“2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline” is a chemical compound with the CAS Number: 2344685-59-0 . It has a molecular weight of 358.37 . The IUPAC name for this compound is 2-(piperazin-1-yl)-4-(3-(trifluoromethyl)phenyl)quinazoline .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2 .

Scientific Research Applications

Stability Studies

  • Stability Under Stress Conditions: Research on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline, highlights its stability under various stressful environmental conditions. The substance shows stability to UV radiation, high temperature, and oxidants, but is unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).

Pharmacological and Biological Activities

  • Analgesic Activities: A study on various (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, including a compound structurally similar to 2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline, showed significant analgesic activities in mice and rats (Manoury et al., 1979).
  • Antibacterial Activity: Terazosin hydrochloride derivatives, related to the quinazoline class, demonstrated antibacterial activities against various bacteria including E. coli and Staphylococcus aureus (Kumar et al., 2021).
  • Platelet Aggregation Inhibition: 2-piperazin-1-yl-quinazolines were found to inhibit platelet aggregation and block FITC-Fg binding to αIIbβ3 integrin in human platelets (Krysko et al., 2016).
  • Antimicrobial and Antifungal Activities: N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated potential antimicrobial activities (Babu et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: Piperazine-substituted quinazolin-4(3H)-one derivatives were effective as corrosion inhibitors for mild steel in HCl, indicating their potential use in industrial applications (Chen et al., 2021).

Synthesis and Characterization

  • Synthesis Methods: Various methods have been developed for synthesizing different quinazoline derivatives, including those with piperazinyl groups, which are crucial for their biological and industrial applications (Hai-bin, 2011).

Quality Control

  • Quality Control Development: Quality control methods have been developed for compounds like 4-benzyl-1-{4-[4-(4-methoxyphenyl)- piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which are important for ensuring the purity and effectiveness of these pharmaceutical substances (Danylchenko et al., 2018).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page .

properties

IUPAC Name

2-piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOJJOFTWFYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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